molecular formula C15H15ClO B1301288 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol CAS No. 1989-04-4

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol

Cat. No.: B1301288
CAS No.: 1989-04-4
M. Wt: 246.73 g/mol
InChI Key: DZFKBLCZKBTIAU-UHFFFAOYSA-N
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Description

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol is an organic compound characterized by the presence of a phenol group substituted with a 4-chloro-phenyl and a 1-methyl-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the use of a strong base and a suitable solvent. For instance, the reaction between 4-chloroacetophenone and phenol in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenols or nitrophenols.

Scientific Research Applications

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro-phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a chloro-phenyl and a methyl-ethyl group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKBLCZKBTIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365842
Record name 4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989-04-4
Record name 4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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